molecular formula C17H19N5 B12163425 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane

1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane

Cat. No.: B12163425
M. Wt: 293.4 g/mol
InChI Key: JQSOPXUPBGHWDP-UHFFFAOYSA-N
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Description

1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane is a heterocyclic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrazolo[3,4-d]pyrimidine core fused with an azepane ring, and a phenyl group attached to the pyrazole moiety. The combination of these structural elements imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenyl group is then introduced via a nucleophilic substitution reaction, followed by the formation of the azepane ring through a cyclization reaction involving suitable reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis to ensure scalability, cost-effectiveness, and environmental sustainability. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

Chemistry: In chemistry, 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane is used as a building block for the synthesis of more complex molecules

Biology and Medicine: This compound has shown promise in biological and medicinal research, particularly as a potential therapeutic agent. Studies have indicated its efficacy in inhibiting certain enzymes and receptors, making it a candidate for drug development. It has been investigated for its anticancer, anti-inflammatory, and antimicrobial properties .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, which are involved in cell signaling pathways. By binding to the active site of these enzymes, it prevents their normal function, leading to altered cellular processes. This mechanism is particularly relevant in the context of cancer treatment, where the inhibition of kinases can result in reduced tumor growth and proliferation .

Comparison with Similar Compounds

    1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Similar core structure but lacks the azepane ring.

    1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane: Similar structure with a methyl group on the phenyl ring.

Uniqueness: 1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azepane stands out due to the presence of the azepane ring, which imparts additional flexibility and potential for diverse chemical modifications. This structural feature enhances its binding affinity to molecular targets and broadens its range of applications compared to similar compounds.

Properties

Molecular Formula

C17H19N5

Molecular Weight

293.4 g/mol

IUPAC Name

4-(azepan-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C17H19N5/c1-2-7-11-21(10-6-1)16-15-12-20-22(17(15)19-13-18-16)14-8-4-3-5-9-14/h3-5,8-9,12-13H,1-2,6-7,10-11H2

InChI Key

JQSOPXUPBGHWDP-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4

Origin of Product

United States

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